4-Bromo-2-fluoro-3-methoxypyridine
Description
4-Bromo-2-fluoro-3-methoxypyridine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of bromine, fluorine, and methoxy substituents on the pyridine ring
Properties
IUPAC Name |
4-bromo-2-fluoro-3-methoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c1-10-5-4(7)2-3-9-6(5)8/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQOGOPRBGSURN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227578-38-2 | |
| Record name | 4-bromo-2-fluoro-3-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-3-methoxypyridine typically involves the bromination and fluorination of pyridine derivatives. One common method starts with 4-amino-2-methoxypyridine as the precursor. The process involves the following steps:
Diazotization: The amino group is converted to a diazonium salt using sodium nitrite in the presence of hydrochloric acid.
Bromination: The diazonium salt is then treated with bromine to introduce the bromine atom at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-3-methoxypyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It participates in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, biaryl compounds, and other heterocyclic derivatives .
Scientific Research Applications
4-Bromo-2-fluoro-3-methoxypyridine has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: Used in the development of bioactive compounds and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the synthesis of drugs targeting specific biological pathways.
Industry: Employed in the production of agrochemicals and materials with specialized properties
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-3-methoxypyridine involves its interaction with various molecular targets. As a ligand, it can coordinate with transition metals, forming complexes that exhibit unique catalytic properties. These complexes can facilitate various chemical transformations, including hydrogenation, oxidation, and cross-coupling reactions .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-fluoro-2-methoxypyridine
- 4-Bromo-2-methoxypyridine
- 3-Bromo-2-fluoropyridine
Uniqueness
4-Bromo-2-fluoro-3-methoxypyridine is unique due to the specific combination of bromine, fluorine, and methoxy groups on the pyridine ring. This combination imparts distinct reactivity and properties, making it valuable in various synthetic applications. Compared to similar compounds, it offers a balance of electronic effects and steric hindrance, which can be advantageous in certain chemical reactions .
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